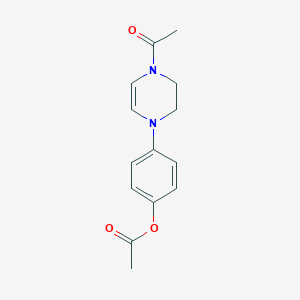

4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate

CAS No.:

Cat. No.: VC17892833

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O3 |

|---|---|

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | [4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate |

| Standard InChI | InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3 |

| Standard InChI Key | SOHQBFJBPXIDSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate features a 3,4-dihydropyrazine ring system substituted at the 1-position with a phenyl acetate group and at the 4-position with an acetyl moiety. The dihydropyrazine scaffold is a partially saturated six-membered ring containing two nitrogen atoms, which confers conformational flexibility and hydrogen-bonding capabilities. The phenyl acetate substituent introduces aromatic and ester functionalities, while the acetyl group enhances electron-withdrawing characteristics.

Key Structural Attributes:

-

Dihydropyrazine Core: The 3,4-dihydropyrazine ring (molecular formula ) adopts a boat-like conformation, enabling interactions with biological targets through π-π stacking and hydrogen bonding .

-

Acetyl Substituent: The 4-acetyl group () enhances electrophilicity at the adjacent nitrogen, potentially influencing tautomerization and binding affinity .

-

Phenyl Acetate Moiety: The para-substituted phenyl acetate () contributes to lipophilicity and metabolic stability, though esterase-mediated hydrolysis may limit bioavailability .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The dihydropyrazine core can be constructed via Ugi-four-component reactions (Ugi-4CR) followed by Pictet–Spengler cyclization, as demonstrated for related 3,4-dihydropyrazin-2(1H)-ones .

Step 1: Ugi-4CR Assembly

-

Reactants:

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Aldehyde (e.g., 4-formylphenyl acetate)

-

Amine (e.g., 2,2-dimethoxyethan-1-amine)

-

Carboxylic acid (e.g., acetylated glycine)

-

-

Outcome: Linear Ugi adduct with acetyl and phenyl acetate groups.

Step 2: Pictet–Spengler Cyclization

-

Conditions: Methanesulfonic acid () in acetonitrile (1:1 v/v), room temperature, 15 h .

-

Mechanism: Acid-catalyzed intramolecular cyclization forms the dihydropyrazine ring.

Step 3: Esterification (if required)

Alternative Pathways

-

Click Chemistry: Triazole-linked analogs have shown improved metabolic stability compared to linear esters . For example, substituting the ester with a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) could enhance half-life .

-

Enantiomer Separation: Chiral resolution using preparative HPLC may be necessary if asymmetric centers form during cyclization .

Biological Activity and Mechanism

Target Engagement Hypotheses

Though direct activity data are lacking, structurally related dihydropyrazines exhibit:

-

MIF2 Tautomerase Inhibition: Analogs like compound 11a (IC50 = 20 μM) bind macrophage migration inhibitory factor 2 (MIF2), disrupting its tautomerase activity and suppressing cancer cell proliferation . Docking studies suggest the acetyl group interacts with Arg36 in the MIF2 active site .

-

Kinase Modulation: Dihydropyrazines with acetyl substituents have shown affinity for mitogen-activated protein kinase (MAPK) pathways, inducing cell cycle arrest in non-small cell lung cancer .

PROTAC Compatibility

Metabolic and Pharmacokinetic Considerations

Predicted Metabolic Pathways

-

Ester Hydrolysis: Cleavage of the phenyl acetate to 4-(dihydropyrazinyl)phenol via carboxylesterases .

-

N-Dealkylation: Oxidation of the dihydropyrazine nitrogen adjacent to the acetyl group, forming a primary amine .

-

Acetyl Group Oxidation: Conversion to a carboxylic acid via cytochrome P450 enzymes .

Stability Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume